molecular formula C17H22N4O B7510836 2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone

2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone

Cat. No.: B7510836
M. Wt: 298.4 g/mol
InChI Key: HFCFNNYWWBSVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as MPTPE and is mainly used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

MPTPE exerts its pharmacological effects by selectively binding to the dopamine D3 receptor and modulating its signaling pathway. This results in the activation of downstream signaling pathways, which ultimately leads to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
MPTPE has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to increase dopamine release in the striatum, which is implicated in reward and motivation. MPTPE has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

MPTPE has several advantages as a research tool. Its unique chemical structure makes it a promising candidate for drug discovery and development. MPTPE has been shown to exhibit high selectivity towards the dopamine D3 receptor, which reduces the risk of off-target effects. However, MPTPE has some limitations as a research tool. Its complex synthesis process makes it challenging to produce in large quantities, which limits its availability for research purposes.

Future Directions

There are several future directions for MPTPE research. One potential area of research is the development of MPTPE-based drugs for the treatment of neurological disorders such as schizophrenia, addiction, and Parkinson's disease. Another potential area of research is the investigation of MPTPE's effects on other neurotransmitter systems, which may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to understand the long-term effects of MPTPE and its potential side effects.

Synthesis Methods

MPTPE is synthesized through a multistep process involving the reaction of 2-acetylphenylboronic acid and 3-(4-methyl-1,2,4-triazol-3-yl)piperidine in the presence of a palladium catalyst. The final product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

MPTPE has been extensively studied for its potential applications in various scientific fields. Its unique chemical structure makes it a promising candidate for drug discovery and development. MPTPE has been shown to exhibit potent binding affinity towards the dopamine D3 receptor, which is implicated in various neurological disorders such as schizophrenia, addiction, and Parkinson's disease.

Properties

IUPAC Name

2-(2-methylphenyl)-1-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-6-3-4-7-14(13)10-16(22)21-9-5-8-15(11-21)17-19-18-12-20(17)2/h3-4,6-7,12,15H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCFNNYWWBSVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)N2CCCC(C2)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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